Fulvestrant Impurity 3
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Overview
Description
Fulvestrant Impurity 3 is a chemical compound associated with the drug Fulvestrant, which is used to treat hormone receptor-positive metastatic breast cancer in postmenopausal women. Fulvestrant acts as an estrogen receptor antagonist, blocking the action of estrogen on cancer cells. Impurities like this compound are by-products or degradation products that can form during the synthesis, storage, or administration of the drug.
Mechanism of Action
- Unlike some other anti-estrogen therapies, Fulvestrant Impurity 3 has no agonist effects on the ER .
- This compound achieves its anti-estrogen effects through two separate mechanisms:
- Its pharmacokinetic properties impact its bioavailability, distribution, metabolism, and elimination .
Target of Action
Mode of Action
Pharmacokinetics
Result of Action
Biochemical Analysis
Cellular Effects
Fulvestrant has been shown to block the action of estrogen on cancer cells, slowing down or arresting some breast tumors that need estrogen to grow
Molecular Mechanism
Fulvestrant works by binding to estrogen receptors and downregulating them, preventing estrogen from binding to these receptors
Temporal Effects in Laboratory Settings
A stability-indicating method has been developed for the quantification of Fulvestrant in oil-based injection formulations . This could potentially be applied to study the stability and degradation of Fulvestrant Impurity 3 over time.
Dosage Effects in Animal Models
The effects of different dosages of this compound in animal models have not been studied. Fulvestrant has shown antitumor efficacy in preclinical models of breast cancer at doses lower than those historically used . Similar studies could be conducted with this compound to determine its dosage effects.
Metabolic Pathways
Fulvestrant is known to undergo metabolism involving combinations of several biotransformation pathways analogous to those of endogenous steroids
Transport and Distribution
Fulvestrant is administered intramuscularly , suggesting it may be distributed via the circulatory system
Subcellular Localization
Fulvestrant is known to bind to estrogen receptors, which are located in the nucleus of cells
Preparation Methods
The preparation of Fulvestrant Impurity 3 involves several synthetic routes and reaction conditions. One common method involves the use of high-performance liquid chromatography (HPLC) to separate and quantify the impurity from the main active ingredient, Fulvestrant . The synthesis typically involves the use of solvents like methanol and dimethylformamide (DMF), and the reaction conditions are carefully controlled to ensure the purity and stability of the compound .
Chemical Reactions Analysis
Fulvestrant Impurity 3 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include hydrochloric acid (HCl), sodium hydroxide (NaOH), and orthophosphoric acid . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may lead to the formation of sulfone derivatives, while reduction reactions may yield alcohol derivatives .
Scientific Research Applications
Fulvestrant Impurity 3 has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used as a reference standard for the analysis and quantification of impurities in Fulvestrant formulations . In biology and medicine, it helps researchers understand the stability and degradation pathways of Fulvestrant, which is crucial for ensuring the safety and efficacy of the drug . Additionally, studying impurities like this compound can provide insights into the drug’s pharmacokinetics and pharmacodynamics .
Comparison with Similar Compounds
Fulvestrant Impurity 3 can be compared with other impurities and related compounds in the Fulvestrant family. Some similar compounds include:
- Fulvestrant Impurity A (7β-Fulvestrant)
- Fulvestrant Impurity B (Fulvestrant 9-Sulfone)
- Fulvestrant Impurity C (7-[9-[(4,4,5,5,5-pentafluoropentyl)sulfinyl]nonyl]estra-1,3,5(10)-triene-3,17β-diol)
- Fulvestrant Impurity D (7,7′-Nonane-1,9-diylbis[estra-1,3,5(10)-triene-3,17β-diol])
- Fulvestrant Impurity E (∆6-Fulvestrant)
- Fulvestrant Impurity F (6-Keto Fulvestrant)
Each of these impurities has unique structural features and chemical properties that distinguish them from this compound. For example, Fulvestrant Impurity B contains a sulfone group, while Fulvestrant Impurity E has a double bond in the steroidal backbone . These differences can affect their chemical reactivity, stability, and biological activity.
Properties
CAS No. |
1621885-81-1 |
---|---|
Molecular Formula |
C30H44O7S |
Molecular Weight |
548.74 |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Origin of Product |
United States |
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